Terminal Alkyne Content and Synthetic Versatility: Target vs. Saturated Analogs
N-[(3,4-dimethoxyphenyl)methyl]but-2-ynamide possesses a terminal alkyne (SMILES: CC#C) which is a fundamental functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . In contrast, its direct saturated analog, N-(3,4-dimethoxybenzyl)butyramide, lacks this alkyne and is completely inert under CuAAC conditions. This represents a absolute functional differentiation: the target compound enables bioorthogonal conjugation, while the analog does not. No quantitative yield data for the target compound's CuAAC reactivity is currently available in the public domain; however, the structural requirement for a terminal alkyne in CuAAC is absolute.
| Evidence Dimension | Terminal alkyne presence for CuAAC reactivity |
|---|---|
| Target Compound Data | SMILES: CC#CC(=O)NCc1ccc(OC)c(OC)c1 (terminal alkyne present) |
| Comparator Or Baseline | N-(3,4-dimethoxybenzyl)butyramide (no alkyne; SMILES: CCCC(=O)NCc1ccc(OC)c(OC)c1) |
| Quantified Difference | Absolute: target enables CuAAC; comparator is unreactive |
| Conditions | Structural comparison; CuAAC is typically performed with Cu(I) catalyst in aqueous or organic solvent at room temperature. |
Why This Matters
Procurement decisions for bioconjugation strategies must select a compound with a terminal alkyne, making this a strict functional go/no-go criterion.
